molecular formula C16H22N2O4S3 B14993404 N,N-diethyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

N,N-diethyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

Cat. No.: B14993404
M. Wt: 402.6 g/mol
InChI Key: JBCWJNABOBISKR-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-N,N-DIETHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound that features a thiazole ring substituted with ethane sulfonyl and methylbenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHANESULFONYL)-N,N-DIETHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(ETHANESULFONYL)-N,N-DIETHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or alkyl groups onto the aromatic ring.

Scientific Research Applications

2-(ETHANESULFONYL)-N,N-DIETHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-N,N-DIETHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of signal transduction pathways, enzyme inhibition, or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ETHANESULFONYL)-N,N-DIETHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE is unique due to its combination of sulfonyl and thiazole groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H22N2O4S3

Molecular Weight

402.6 g/mol

IUPAC Name

N,N-diethyl-2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C16H22N2O4S3/c1-5-18(6-2)15-14(17-16(23-15)24(19,20)7-3)25(21,22)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3

InChI Key

JBCWJNABOBISKR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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